(S)-(-)-7-Hydroxy-DPAT hydrochloride

描述

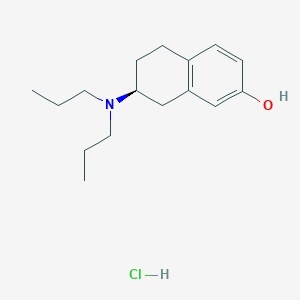

(S)-(-)-7-Hydroxy-DPAT hydrochloride is a useful research compound. Its molecular formula is C16H26ClNO and its molecular weight is 283.83 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(S)-(-)-7-Hydroxy-DPAT hydrochloride is a synthetic compound recognized primarily for its role as a selective agonist for the dopamine D3 receptor. This compound has garnered significant attention in neuropharmacological research due to its implications in various dopamine-related behaviors and disorders, including addiction and schizophrenia.

Chemical Structure and Properties

This compound is a derivative of 7-hydroxy-N,N-dipropyl-2-aminotetralin. Its chemical structure allows it to selectively interact with dopamine receptors, particularly the D3 subtype. The compound exhibits notable selectivity, with a high affinity for D3 receptors compared to D2 and D1 receptors, making it a valuable tool for studying dopaminergic signaling pathways.

The primary mechanism of action of this compound involves its agonistic activity at the D3 receptor. Research indicates that this compound can inhibit locomotion in animal models, suggesting its role in modulating dopaminergic pathways associated with motor control and reward mechanisms. Specifically, at low doses, it selectively activates D3 receptors without significantly impacting D2 receptors, which is crucial for understanding its potential therapeutic applications.

Binding Affinity and Selectivity

The binding affinity of this compound has been characterized through various studies. The following table summarizes its Ki values across different dopamine receptor subtypes:

| Receptor | Ki Value (nM) |

|---|---|

| D3 | ~1 |

| D2 | ~10 |

| D4 | ~650 |

| D1 | ~5000 |

These values highlight the compound's high selectivity for the D3 receptor, which is essential for its pharmacological effects .

Behavioral Studies

Several studies have evaluated the behavioral effects of this compound in rodent models. For instance, a study demonstrated that this compound inhibits locomotion under novel environmental conditions in wild-type mice but shows no measurable behavioral effect in D3 receptor knockout mice. This suggests that the observed locomotor inhibition is indeed mediated through the activation of D3 receptors .

Furthermore, at low doses, this compound does not affect locomotion in acclimated mice, indicating that its effects are context-dependent and may vary with environmental factors .

Case Studies

Case Study 1: Dopaminergic Modulation in Addiction

In a study focusing on addiction models, this compound was administered to assess its impact on substance-seeking behavior. The results indicated that activation of D3 receptors could reduce drug-seeking behaviors, suggesting potential therapeutic applications in treating addiction disorders.

Case Study 2: Schizophrenia Research

Research exploring the role of dopamine in schizophrenia has utilized this compound to investigate its effects on psychotic symptoms. The findings suggest that selective activation of D3 receptors may help mitigate certain symptoms associated with schizophrenia, providing a pathway for developing novel treatments.

科学研究应用

Pharmacological Characteristics

(S)-7-OH-DPAT is known for its selectivity towards the D3 dopamine receptor over other dopamine receptors (D2, D1, and D4). The binding affinity of (S)-7-OH-DPAT for the D3 receptor is significantly higher than that for the D2 receptor, with ratios ranging from 5.2 to 78-fold depending on the assay conditions . This selectivity makes it a valuable tool in studying the role of D3 receptors in various physiological and pathological processes.

Neurogenesis and Neuroprotection

Research indicates that (S)-7-OH-DPAT plays a role in neurogenesis, particularly in models of Parkinson's disease. In studies involving rat models, administration of (S)-7-OH-DPAT resulted in a significant increase in bromodeoxyuridine (BrdU)-positive cell counts in the substantia nigra, suggesting enhanced neurogenesis . This effect was observed alongside behavioral improvements in skilled reaching tasks, indicating potential therapeutic benefits for neurodegenerative conditions.

Behavioral Studies

(S)-7-OH-DPAT has been used to study locomotor activity and behavioral responses under various conditions. In wild-type mice, it was shown to inhibit locomotion in novel environments without affecting acclimated mice, suggesting its utility in exploring the behavioral implications of D3 receptor activation . This has implications for understanding how D3 receptor modulation might influence behaviors associated with novelty and exploration.

Addiction Research

(S)-7-OH-DPAT has been employed in addiction studies, particularly concerning cocaine dependence. Its administration in animal models has provided insights into the neurobiological mechanisms underlying addiction and withdrawal symptoms . The compound’s ability to selectively activate D3 receptors allows researchers to dissect the pathways involved in addiction-related behaviors.

Data Tables

The following table summarizes key findings from various studies involving (S)-(-)-7-Hydroxy-DPAT hydrochloride:

Neurogenesis Enhancement

In a study examining the effects of (S)-7-OH-DPAT on neurogenesis, rats treated with the compound showed a marked increase in neural progenitor cell proliferation compared to controls. This suggests that D3 receptor activation may facilitate recovery processes following neurotoxic damage .

Behavioral Impact on Locomotion

Another investigation focused on the behavioral impact of (S)-7-OH-DPAT revealed that while it suppressed locomotion under novel conditions, acclimated subjects did not exhibit this response. This differential effect highlights the importance of environmental context when studying D3 receptor pharmacology .

属性

IUPAC Name |

(7S)-7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO.ClH/c1-3-9-17(10-4-2)15-7-5-13-6-8-16(18)12-14(13)11-15;/h6,8,12,15,18H,3-5,7,9-11H2,1-2H3;1H/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBGJJRWBJWNTG-RSAXXLAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1CCC2=C(C1)C=C(C=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN(CCC)[C@H]1CCC2=C(C1)C=C(C=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。